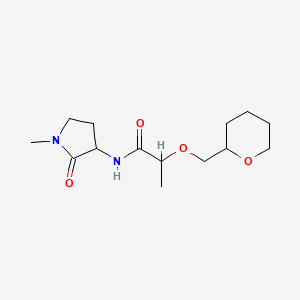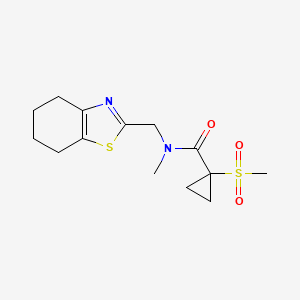![molecular formula C16H25NO2 B7036968 (2R)-1-phenyl-3-[(3-propan-2-yloxycyclobutyl)amino]propan-2-ol](/img/structure/B7036968.png)
(2R)-1-phenyl-3-[(3-propan-2-yloxycyclobutyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-phenyl-3-[(3-propan-2-yloxycyclobutyl)amino]propan-2-ol is a chiral compound with a complex structure that includes a phenyl group, a cyclobutyl ring, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-phenyl-3-[(3-propan-2-yloxycyclobutyl)amino]propan-2-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Amino alcohol formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-phenyl-3-[(3-propan-2-yloxycyclobutyl)amino]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, acids, and bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or amines.
Scientific Research Applications
(2R)-1-phenyl-3-[(3-propan-2-yloxycyclobutyl)amino]propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-1-phenyl-3-[(3-propan-2-yloxycyclobutyl)amino]propan-2-ol depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-phenyl-3-[(3-propan-2-yloxycyclobutyl)amino]propan-2-ol: can be compared with other chiral amino alcohols, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of a cyclobutyl ring and the propan-2-yloxy group. These features may confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2R)-1-phenyl-3-[(3-propan-2-yloxycyclobutyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12(2)19-16-9-14(10-16)17-11-15(18)8-13-6-4-3-5-7-13/h3-7,12,14-18H,8-11H2,1-2H3/t14?,15-,16?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBLECJIAGXHEB-HWOWSKLDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1CC(C1)NC[C@@H](CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-2-[2-[[3-oxo-4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]phenoxy]acetamide](/img/structure/B7036885.png)
![4-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]-1-(2,2,2-trifluoroethyl)piperazin-2-one](/img/structure/B7036887.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-1-(2,2,2-trifluoroethyl)piperazin-2-one](/img/structure/B7036896.png)
![1-(azepan-1-yl)-2-[ethyl-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]amino]ethanone](/img/structure/B7036904.png)

![2-Ethoxy-6-[[1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-6-azaspiro[3.4]octane](/img/structure/B7036907.png)

![N'-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-N,N-dimethyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine](/img/structure/B7036939.png)
![[(3S,4R)-1-[(4-phenylthiophen-2-yl)methyl]-4-thiophen-3-ylpyrrolidin-3-yl]methanol](/img/structure/B7036940.png)
![6-[[3-Chloro-4-(difluoromethoxy)phenyl]methyl]-2-ethoxy-6-azaspiro[3.4]octane](/img/structure/B7036941.png)
![[(3S,4R)-1-[[5-(1-methylpyrazol-4-yl)thiophen-2-yl]methyl]-4-thiophen-3-ylpyrrolidin-3-yl]methanol](/img/structure/B7036946.png)
![[1-[(1-ethylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-propylcarbamate](/img/structure/B7036955.png)
![[1-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidin-2-yl]methyl N-propylcarbamate](/img/structure/B7036959.png)
![[1-[[6-[ethyl(methyl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-propylcarbamate](/img/structure/B7036964.png)
